[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
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Overview
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, an oxazole ring, and a methoxyphenoxy acetate moiety, which contribute to its distinct chemical properties and reactivity.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular processes.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and polymers with specific properties.
Future Directions
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Despite the fact that the first representatives of the isoxazole series were synthesized more than a hundred years ago, these compounds still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . Future research will likely continue to explore the synthesis and potential applications of isoxazole derivatives .
Mechanism of Action
Target of Action
The compound contains an isoxazole ring, which is a common structural motif in many pharmaceuticals and biologically active compounds. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the exact nature of the compound and its intended use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2,4-difluorophenyl-substituted nitrile and an α-haloketone.
Attachment of the Methoxyphenoxy Acetate Moiety: The methoxyphenoxy acetate group can be introduced via an esterification reaction using 3-methoxyphenol and chloroacetic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of efficient catalysts. Large-scale production may also require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other substituents.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is unique due to its combination of fluorinated aromatic rings, an oxazole ring, and a methoxyphenoxy acetate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-14-3-2-4-15(9-14)25-11-19(23)26-10-13-8-18(27-22-13)16-6-5-12(20)7-17(16)21/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCKRXAWDIRPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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